molecular formula C11H13BrO3 B8273730 Methyl 2-(3-(bromomethyl)-4-methoxyphenyl)acetate

Methyl 2-(3-(bromomethyl)-4-methoxyphenyl)acetate

Cat. No.: B8273730
M. Wt: 273.12 g/mol
InChI Key: LPOHKBJGDOBODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(bromomethyl)-4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-[3-(bromomethyl)-4-methoxyphenyl]acetate

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-3-8(5-9(10)7-12)6-11(13)15-2/h3-5H,6-7H2,1-2H3

InChI Key

LPOHKBJGDOBODA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (1.359 ml) was added dropwise to a solution of the product from step (i) (4.02 g) in MeOH (50 mL), the resulting suspension was stirred at 0° C. for 10 min then warmed to rt for 18 h. The solvent was evaporated and the residue was diluted with EtOAc washed with sat. NaHCO3 and sat. brine. The organic phase was dried, filtered and evaporated. The crude product was purified by chromatography, to give the subtitle compound as a yellow oil, 1.47 g.
Quantity
1.359 mL
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.